1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid
Description
Historical Context and Discovery
The discovery and development of 1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid can be traced to the early 21st century, with its initial documentation in chemical databases occurring on April 14, 2009. This timeline coincides with the broader expansion of heterocyclic chemistry research and the systematic exploration of complex nitrogen-containing compounds for pharmaceutical applications. The compound emerged during a period of intensive investigation into pyrrolidine derivatives, which had gained recognition for their biological activity and synthetic versatility. The most recent modifications to the compound's database entry occurred on May 18, 2025, reflecting ongoing research interest and potential updates to its chemical or biological properties.
The development of this particular molecular structure represents part of a larger research effort focused on creating novel heterocyclic compounds that combine multiple ring systems. The pyrrolidine component of the molecule has historical significance dating back to industrial production methods developed in the mid-20th century, where pyrrolidine itself was synthesized through the reaction of 1,4-butanediol and ammonia under specific temperature and pressure conditions. The integration of pyrrolidine with piperidine structures, as exemplified in this compound, represents a more recent advancement in synthetic methodology aimed at creating complex molecular architectures with enhanced biological and chemical properties.
The compound's discovery also reflects the evolution of chemical nomenclature and classification systems, with multiple synonyms documented in chemical databases including variations such as "1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidine-4-carboxylic acid" and "4-piperidinecarboxylic acid, 1-[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-". This nomenclatural diversity indicates the compound's recognition across different chemical communities and research institutions, contributing to its establishment as a well-documented chemical entity in contemporary literature.
Position within Heterocyclic Chemistry
This compound occupies a distinctive position within the broader field of heterocyclic chemistry due to its incorporation of two different nitrogen-containing ring systems. The pyrrolidine component, also known as tetrahydropyrrole, represents a five-membered saturated heterocycle with the molecular formula (CH₂)₄NH, classified as a cyclic secondary amine. This structural motif is prevalent in numerous natural alkaloids, including nicotine and hygrine, and forms the basis for various pharmaceutical compounds such as procyclidine and bepridil. The pyrrolidine ring's conformational flexibility and ability to participate in hydrogen bonding interactions make it a valuable scaffold for drug design and molecular recognition processes.
The piperidine portion of the molecule represents a six-membered saturated heterocycle that serves as the foundation for the carboxylic acid functionality. Piperidine derivatives, particularly those bearing carboxylic acid groups at the 4-position, have been extensively studied for their biological activities. Isonipecotic acid, which shares the piperidine-4-carboxylic acid structural motif with the target compound, functions as a gamma-aminobutyric acid receptor partial agonist and demonstrates significant pharmacological properties. This structural relationship suggests potential neurobiological activities for the more complex derivative under investigation.
The unique combination of pyrrolidine and piperidine rings connected through a carbonyl linkage creates a molecular architecture that bridges different classes of heterocyclic compounds. This dual-ring system allows for diverse conformational arrangements and multiple sites for chemical modification, positioning the compound as a versatile intermediate for further synthetic elaboration. The presence of both five-membered and six-membered rings within a single molecule provides opportunities for investigating structure-activity relationships and developing new synthetic methodologies for complex heterocyclic systems.
Research into related pyrrolidine-containing compounds has demonstrated their utility in parallel synthesis approaches, as evidenced by studies involving 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. These investigations highlight the broader significance of phenyl-substituted pyrrolidine derivatives in contemporary synthetic chemistry and their potential for generating diverse chemical libraries through systematic structural modifications.
Chemical Classification and Significance
The chemical classification of this compound encompasses multiple structural categories that reflect its complex molecular architecture. Primarily, the compound belongs to the class of heterocyclic carboxylic acids, characterized by the presence of nitrogen-containing ring systems and a terminal carboxylic acid functional group. The molecule can be further classified as a bis-heterocyclic compound due to its incorporation of both pyrrolidine and piperidine ring systems, representing a relatively sophisticated level of structural complexity in organic chemistry.
Table 1: Chemical Classification and Properties
The structural significance of this compound extends beyond its classification to encompass its potential role as a pharmaceutical intermediate. Chemical suppliers and research institutions have recognized its value for synthetic applications, with multiple vendors offering the compound for research purposes. The compound's designation as a pharmaceutical intermediate suggests its utility in the synthesis of more complex therapeutic agents, highlighting its importance in medicinal chemistry research and drug development programs.
The presence of multiple functional groups within the molecule, including amide, carboxylic acid, and aromatic components, provides numerous opportunities for chemical modification and derivatization. This structural diversity enables the compound to serve as a versatile building block for the construction of more complex molecular architectures through various organic transformations. The carbonyl groups present in the structure can participate in nucleophilic addition reactions, while the carboxylic acid functionality offers possibilities for ester formation, amidation, and other carboxyl-group transformations.
Furthermore, the compound's classification as a dual heterocyclic system positions it within the broader context of modern drug discovery efforts, where complex heterocyclic scaffolds are increasingly valued for their ability to provide three-dimensional molecular frameworks that can interact effectively with biological targets. The combination of conformational flexibility and structural rigidity inherent in the pyrrolidine-piperidine architecture offers promising prospects for developing compounds with enhanced selectivity and potency in biological systems.
Research Scope and Objectives
The research scope surrounding this compound encompasses multiple dimensions of chemical investigation, ranging from fundamental structural characterization to advanced synthetic applications. Current research objectives focus primarily on understanding the compound's chemical reactivity, exploring its potential as a synthetic intermediate, and investigating its role in the development of novel heterocyclic derivatives. The compound's unique structural features make it an attractive target for studies aimed at developing new methodologies for heterocyclic synthesis and exploring structure-activity relationships in biologically active compounds.
One significant area of research involves the systematic investigation of pyrrolidine derivatives bearing phenyl substituents and their applications in parallel synthesis strategies. Studies have demonstrated the successful transformation of related compounds through multi-step synthetic sequences, including the conversion of itaconic acid derivatives into substituted pyrrolidine-containing heterocycles. These investigations provide valuable insights into the synthetic accessibility of complex pyrrolidine derivatives and establish methodological frameworks for accessing structurally related compounds.
Table 2: Research Applications and Methodological Approaches
The biological evaluation of pyrrolidine derivatives represents another crucial research objective, with studies demonstrating the antimicrobial potential of related compounds containing 5-oxo-1-phenylpyrrolidine structural motifs. Research has shown that compounds bearing pyrrolidine rings and methylamino residues exhibit moderate to good activity against both gram-positive and gram-negative bacterial strains, including Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. These findings suggest that systematic investigation of structural modifications to the target compound could yield derivatives with enhanced biological activities.
Current research objectives also include the development of efficient synthetic routes for accessing the compound and its derivatives through established organic transformations. The availability of the compound from multiple commercial suppliers indicates ongoing demand for research applications, supporting continued investigation into its chemical properties and potential applications. Future research directions are likely to focus on exploring the compound's utility in medicinal chemistry applications, investigating its potential for further structural elaboration, and developing new synthetic methodologies that leverage its unique dual heterocyclic architecture.
The scope of research surrounding this compound reflects broader trends in contemporary organic chemistry, where complex heterocyclic systems are increasingly recognized for their potential in drug discovery and materials science applications. The integration of multiple ring systems within a single molecular framework provides opportunities for investigating novel chemical reactivity patterns and developing innovative approaches to heterocyclic synthesis that could have significant implications for pharmaceutical and materials research.
Properties
IUPAC Name |
1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-15-10-13(11-19(15)14-4-2-1-3-5-14)16(21)18-8-6-12(7-9-18)17(22)23/h1-5,12-13H,6-11H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSBOUOBTRSCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of Key Intermediates
The synthesis begins with the transformation of itaconic acid or similar compounds into intermediates that can facilitate cyclization. This step may involve:
- Esterification or amidation reactions to introduce functional groups.
- Use of dehydrating agents like thionyl chloride (SOCl₂) or carbodiimides for activation.
Step 2: Cyclization to Form Pyrrolidinone
The pyrrolidine ring is formed through cyclization, often using:
- Base-catalyzed intramolecular condensation.
- Heating under reflux conditions with solvents like ethanol or dimethylformamide (DMF).
Step 3: Coupling with Piperidine Derivative
The piperidine ring is introduced via coupling reactions:
- Amidation reactions using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) to prevent side reactions.
Step 4: Final Functionalization
To complete the synthesis:
- The carbonyl and carboxylic acid groups are introduced or modified.
- Acidic or basic workups are performed to purify the compound.
Reaction Conditions and Optimization
| Reaction Step | Reagents/Catalysts | Conditions | Purpose |
|---|---|---|---|
| Esterification/Amidation | Alcohols, amines, SOCl₂, DCC | Room temperature to mild heating | Activation of intermediates |
| Cyclization | Bases (e.g., NaOH, KOH), DMF solvent | Reflux, ~80–120°C | Formation of pyrrolidine ring |
| Coupling | Piperidine derivatives, EDC/DCC | Inert atmosphere, ~25–40°C | Formation of amide bond |
| Functionalization | Oxidizing/reducing agents | Acidic/basic medium | Introduction/modification of functional groups |
Challenges in Synthesis
Some challenges associated with the preparation include:
- Side Reactions: Competing reactions due to multiple reactive sites.
- Purity: Achieving high purity requires careful control over reaction parameters and subsequent purification steps like recrystallization or chromatography.
- Yield Optimization: Multi-step synthesis often results in reduced overall yield; optimization at each step is critical.
Analytical Characterization
After synthesis, the compound is characterized using:
- NMR Spectroscopy: To confirm structural integrity and functional group placement.
- Mass Spectrometry (MS): For molecular weight determination.
- IR Spectroscopy: To identify characteristic bonds like amides and carboxylic acids.
Chemical Reactions Analysis
1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development : The compound has been investigated for its potential as a therapeutic agent. Its structural components allow for interaction with various biological targets, making it a candidate for the development of drugs aimed at treating conditions such as cancer and neurodegenerative diseases. For instance, derivatives of this compound have shown promise in inhibiting specific protein interactions involved in disease pathways .
- Biological Activity : Research indicates that the compound exhibits significant biological activities, including anti-inflammatory and antioxidant properties. Studies have demonstrated its ability to modulate the Nrf2 pathway, which is crucial in managing oxidative stress-related injuries . The compound's derivatives have been synthesized to enhance these biological activities, leading to increased interest in their pharmacological profiles.
Synthetic Methodologies
The synthesis of 1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. A notable synthesis method includes:
- Starting Materials : Itaconic acid is often used as a precursor.
- Transformation Steps : The synthesis generally requires several transformations, including amidation and cyclization processes, to achieve the final product with high purity .
A detailed overview of the synthetic route is as follows:
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Cyclization | Itaconic Acid | High |
| 2 | Amidation | Various Amines | Moderate to High |
| 3 | Purification | Chromatography | High |
Case Studies
Several studies have investigated the applications of this compound:
- Antioxidant Studies : A study demonstrated that derivatives of the compound effectively upregulated antioxidant enzymes in cellular models exposed to oxidative stress, indicating potential therapeutic benefits in conditions like acute lung injury .
- Neuroprotective Effects : Research focused on the neuroprotective properties of the compound showed promising results in preventing neuronal cell death under stress conditions, suggesting its potential role in treating neurodegenerative diseases .
- Anticancer Activity : Investigations into the anticancer properties revealed that certain derivatives could inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .
Mechanism of Action
The mechanism of action of 1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the piperidine-4-carboxylic acid core but differ in substituents on the pyrrolidinone ring or phenyl group. Below is a comparative analysis based on molecular properties, substituent effects, and research applications.
Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
Lipophilicity: The tert-butyl substituent (CAS 1199215-86-5) increases lipophilicity (clogP ~1.5), enhancing membrane permeability but reducing aqueous solubility . The p-tolyl group (CAS 1010929-78-8) introduces moderate hydrophobicity, balancing bioavailability and solubility .
Synthetic Accessibility :
- The parent compound (CAS 1010873-30-9) is listed as discontinued by CymitQuimica, suggesting challenges in large-scale synthesis or purification .
- The tert-butyl variant (CAS 1199215-86-5) is classified as an IRRITANT , requiring specialized handling .
Biological Activity :
- Derivatives with electron-withdrawing groups (e.g., halogens) on the phenyl ring, such as 1-(4-bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride (CAS 733797-83-6), show enhanced binding to neurological targets .
- The p-tolyl analog (CAS 1010929-78-8) demonstrates improved inhibitory activity against proteases compared to the parent compound .
Data Tables
Table 1: Key Physicochemical Properties
Table 2: Hazard and Handling
| Compound | Hazard Class | Precautionary Measures |
|---|---|---|
| Target (CAS 1010873-30-9) | H317 (Skin irritation) | Use PPE; avoid inhalation |
| tert-Butyl Analog | IRRITANT | Gloves and eye protection |
Biological Activity
1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique molecular structure, serves as an intermediate in the synthesis of various biologically active compounds, including anticancer agents and neuromodulators .
- Molecular Formula : C₁₇H₂₀N₂O₄
- Molar Mass : 316.35 g/mol
- CAS Number : 1010873-30-9
- Storage Conditions : Room temperature
- Irritant Classification : Yes .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antiviral Activity
Recent studies have highlighted the potential of piperidine derivatives, including this compound, as antiviral agents. Specifically, research indicates that certain piperidine analogs exhibit inhibitory effects against the main protease (Mpro) of SARS-CoV-2, suggesting their utility in combating COVID-19 and other viral infections .
Table 1: Antiviral Activity Data
| Compound | Target Virus | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Compound A | HCoV-229E | 7.4 | 44 | 6 |
| Compound B | Influenza A | Low μM | Not reported | Not specified |
Anticancer Potential
The compound is also noted for its role as a precursor in the synthesis of anticancer drugs. Its structural characteristics allow for modifications that enhance its efficacy against various cancer cell lines. The piperidine ring is a common motif in many pharmacologically active compounds, making it a valuable scaffold for drug development .
Mechanistic Insights
In silico studies have provided insights into the binding interactions of this compound with viral proteins. The molecular docking studies reveal that the compound can effectively bind to the catalytic sites of target enzymes, which is crucial for its antiviral action. This binding affinity underscores the need for further optimization to enhance potency and selectivity against specific viral targets .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Influenza Virus : A series of piperidine derivatives were synthesized and evaluated for their antiviral activity against influenza A virus. The findings indicated that modifications to the piperidine structure could significantly affect antiviral potency.
- Synthesis and Evaluation of Derivatives : A library of derivatives was generated through parallel synthesis techniques, allowing for high-throughput screening against various biological targets, including cancer cell lines and viral pathogens .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, a five-step approach starts with itaconic acid, followed by cyclization to form the pyrrolidinone core, and subsequent coupling with piperidine-4-carboxylic acid derivatives. Key steps include palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) and acid-catalyzed cyclization . Solvent selection (e.g., DMF or toluene) and catalysts (e.g., Pd(OAc)₂) are critical for yield optimization .
Q. Which analytical techniques are essential for structural characterization?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry. For instance, δ 1.52–8.09 ppm regions help identify aromatic protons and piperidine/pyrrolidine backbone signals .
- IR Spectroscopy : Peaks at ~1687 cm⁻¹ (C=O stretching) and ~3259 cm⁻¹ (N-H/O-H) verify functional groups .
- Elemental Analysis : Validate molecular formula (e.g., C, H, N within 0.3% of theoretical values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the cyclization step?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for coupling efficiency. For example, Pd catalysts in tert-butanol at 40–100°C under inert atmospheres improve cross-coupling yields .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene). DMF enhances solubility of intermediates but may require post-reaction purification .
- Temperature Gradients : Use stepwise heating (e.g., 40°C → 100°C) to minimize side reactions. Evidence shows 93–96°C hydrolysis steps achieve >88% yield for related carboxylic acids .
Q. How do researchers resolve discrepancies in NMR data during structural elucidation?
- Methodological Answer :
- Impurity Analysis : Use HPLC-MS to detect by-products (e.g., unreacted starting materials or diastereomers). Adjust column conditions (C18, 0.1% TFA in mobile phase) for better resolution .
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting. For example, coalescence temperatures near 25°C simplify spectra .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. HSQC clarifies quaternary carbons adjacent to carbonyl groups .
Q. What strategies mitigate stereochemical challenges during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates and control configuration at pyrrolidine C3 and piperidine C4 positions .
- Enantioselective Catalysis : Use Ru-phosphine complexes for asymmetric hydrogenation of ketone intermediates. Monitor enantiomeric excess (ee) via chiral HPLC .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, especially when NMR data ambiguities arise .
Data-Driven Research Challenges
Q. How are computational methods applied to predict biological activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against targets (e.g., carbonic anhydrase IX). Prioritize binding poses with ΔG < -8 kcal/mol .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For pyrrolidinone derivatives, electron-withdrawing groups enhance enzyme inhibition .
- ADMET Prediction : SwissADME evaluates logP (<3) and topological polar surface area (>80 Ų) to optimize bioavailability .
Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : Measure IC₅₀ using fluorescence-based assays (e.g., CA inhibition with 4-nitrophenyl acetate). Include controls (e.g., acetazolamide) and triplicate runs .
- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. A shift in Km indicates substrate competition .
- Cellular Models : Test cytotoxicity in HEK293 cells (CC₅₀ > 50 µM) to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
